2-(3-Chloro-4-methoxycarbonylphenyl)-3-hydroxypyridine, 95%
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Overview
Description
2-(3-Chloro-4-methoxycarbonylphenyl)-3-hydroxypyridine (2-CMPH-3-H) is an organic compound with a molecular weight of 267.58 g/mol. It is a colorless crystalline solid with a melting point of 128-130 °C. 2-CMPH-3-H is used in the synthesis of various pharmaceuticals and other compounds, as well as in the development of new materials and processes.
Mechanism of Action
2-(3-Chloro-4-methoxycarbonylphenyl)-3-hydroxypyridine, 95% has been studied for its potential biological activity. It has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition has been found to be reversible and non-competitive, suggesting that 2-(3-Chloro-4-methoxycarbonylphenyl)-3-hydroxypyridine, 95% may act as a reversible cholinesterase inhibitor.
Biochemical and Physiological Effects
2-(3-Chloro-4-methoxycarbonylphenyl)-3-hydroxypyridine, 95% has been found to have a number of biochemical and physiological effects. It has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition has been found to be reversible and non-competitive, suggesting that 2-(3-Chloro-4-methoxycarbonylphenyl)-3-hydroxypyridine, 95% may act as a reversible cholinesterase inhibitor. In addition, 2-(3-Chloro-4-methoxycarbonylphenyl)-3-hydroxypyridine, 95% has been found to have anti-inflammatory and anti-cancer properties.
Advantages and Limitations for Lab Experiments
2-(3-Chloro-4-methoxycarbonylphenyl)-3-hydroxypyridine, 95% has several advantages for use in laboratory experiments. It is a stable compound and is easily synthesized from commercially available starting materials. It is also relatively inexpensive and has a wide range of applications. However, 2-(3-Chloro-4-methoxycarbonylphenyl)-3-hydroxypyridine, 95% is a relatively new compound and its biological activity has not been thoroughly studied. As such, its safety and toxicity are not well understood and caution should be exercised when using it in laboratory experiments.
Future Directions
There are a number of potential future directions for the research and development of 2-(3-Chloro-4-methoxycarbonylphenyl)-3-hydroxypyridine, 95%. These include further studies into its mechanism of action, its potential therapeutic applications, and its safety and toxicity profile. Additionally, further studies into the synthesis of 2-(3-Chloro-4-methoxycarbonylphenyl)-3-hydroxypyridine, 95% and its derivatives could lead to new materials and processes. Finally, further studies into the structure-activity relationships of 2-(3-Chloro-4-methoxycarbonylphenyl)-3-hydroxypyridine, 95% could lead to the development of more potent and selective inhibitors of acetylcholinesterase.
Synthesis Methods
2-(3-Chloro-4-methoxycarbonylphenyl)-3-hydroxypyridine, 95% is synthesized from the reaction of 3-chloro-4-methoxycarbonylphenylhydrazine with 3-hydroxypyridine in aqueous solution. This reaction is catalyzed by an acid, such as hydrochloric acid, and proceeds in two steps. In the first step, the hydrazine reacts with the pyridine to form the hydrazone. In the second step, the hydrazone is hydrolyzed to form 2-(3-Chloro-4-methoxycarbonylphenyl)-3-hydroxypyridine, 95%.
Scientific Research Applications
2-(3-Chloro-4-methoxycarbonylphenyl)-3-hydroxypyridine, 95% is used as a starting material in the synthesis of various pharmaceuticals and other compounds. It has been used in the synthesis of the anticonvulsant drug gabapentin, the anti-inflammatory drug diclofenac, and the anti-cancer drug paclitaxel. It is also used in the synthesis of various polymers and other materials.
properties
IUPAC Name |
methyl 2-chloro-4-(3-hydroxypyridin-2-yl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c1-18-13(17)9-5-4-8(7-10(9)14)12-11(16)3-2-6-15-12/h2-7,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNWELKYRPXHDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=C(C=CC=N2)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50683185 |
Source
|
Record name | Methyl 2-chloro-4-(3-hydroxypyridin-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50683185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261975-84-1 |
Source
|
Record name | Methyl 2-chloro-4-(3-hydroxypyridin-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50683185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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